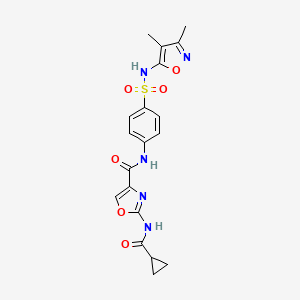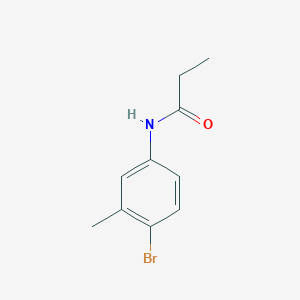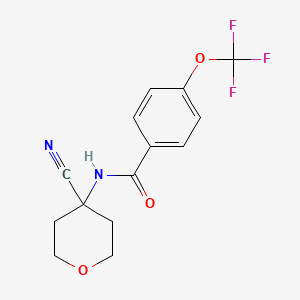![molecular formula C16H19NO3 B2678352 2-(4-Ethoxyphenyl)-N-[2-(furan-3-YL)ethyl]acetamide CAS No. 1428375-23-8](/img/structure/B2678352.png)
2-(4-Ethoxyphenyl)-N-[2-(furan-3-YL)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxyphenyl)-N-[2-(furan-3-YL)ethyl]acetamide is an organic compound that features both an ethoxyphenyl group and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-N-[2-(furan-3-YL)ethyl]acetamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through the reaction of 4-ethoxybenzaldehyde with an appropriate amine under acidic conditions.
Introduction of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the furan ring through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethoxyphenyl)-N-[2-(furan-3-YL)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-diones.
Reduction: The amide group can be reduced to an amine under hydrogenation conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-diones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Ethoxyphenyl)-N-[2-(furan-3-YL)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel polymers and materials with specific electronic properties.
Biological Studies: It can serve as a probe to study the interactions of furan-containing compounds with biological macromolecules.
Mécanisme D'action
The mechanism of action of 2-(4-Ethoxyphenyl)-N-[2-(furan-3-YL)ethyl]acetamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)-N-[2-(furan-3-YL)ethyl]acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-Ethoxyphenyl)-N-[2-(thiophen-3-YL)ethyl]acetamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
2-(4-Ethoxyphenyl)-N-[2-(furan-3-YL)ethyl]acetamide is unique due to the presence of both an ethoxyphenyl group and a furan ring, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-20-15-5-3-13(4-6-15)11-16(18)17-9-7-14-8-10-19-12-14/h3-6,8,10,12H,2,7,9,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHPJWBEYNMKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2678272.png)



![Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate](/img/structure/B2678278.png)


![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide](/img/structure/B2678281.png)
![4-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2678282.png)
![2-(4-Chlorophenyl)-2-[4-(2-chloropropanoyl)piperazin-1-yl]acetamide](/img/structure/B2678283.png)



